molecular formula C5H9ClN2 B6604346 2-(1-aminocyclopropyl)acetonitrile hydrochloride CAS No. 2113187-62-3

2-(1-aminocyclopropyl)acetonitrile hydrochloride

Cat. No.: B6604346
CAS No.: 2113187-62-3
M. Wt: 132.59 g/mol
InChI Key: JOUMRDFGKKBKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclopropyl (B3062369) Scaffolds in Molecular Design

The cyclopropyl group, the smallest carbocyclic ring, is a prevalent structural motif in a multitude of natural products and synthetic molecules, playing a pivotal role in medicinal chemistry and drug discovery. scientificupdate.comiris-biotech.de Its incorporation into molecular frameworks is a strategic approach to modulate various physicochemical and pharmacological properties. The inherent ring strain of the cyclopropane (B1198618) ring results in unique electronic characteristics, including shorter and stronger carbon-carbon bonds with enhanced π-character compared to acyclic alkanes. acs.orgnih.gov

From a drug design perspective, the cyclopropyl scaffold offers several advantages. It can act as a rigid linker or a conformationally constrained isostere for other groups, such as alkenes or isopropyl moieties. scientificupdate.comiris-biotech.de This rigidity can lead to a more favorable entropic contribution to the binding affinity of a ligand to its biological target. iris-biotech.deacs.orgnih.gov Furthermore, the introduction of a cyclopropyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This often results in improved pharmacokinetic profiles, including increased half-life and reduced clearance of drug candidates. acs.orgnih.govhyphadiscovery.com The strategic placement of a cyclopropyl group can also lead to increased potency and reduced off-target effects. scientificupdate.comacs.orgnih.gov

Overview of Aminocyclopropyl Derivatives in Research

Aminocyclopropanes, which feature an amino group attached to a cyclopropane ring, are a particularly important class of compounds that combine the unique attributes of the cyclopropyl moiety with the reactivity and functionality of an amine. These derivatives serve as versatile building blocks in organic synthesis and are key components in a variety of biologically active molecules. researchgate.netunl.pt

In chemical biology and medicinal chemistry, aminocyclopropyl derivatives are explored for their potential as enzyme inhibitors, receptor ligands, and as conformationally restricted amino acid surrogates in peptides. unl.pt The presence of both the constrained ring and the basic amino group allows for specific interactions with biological macromolecules, making them attractive scaffolds for the development of novel therapeutic agents. Research has shown that compounds containing the aminocyclopropyl moiety exhibit a wide range of biological activities, including antimicrobial and antitumor properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-aminocyclopropyl)acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-4-3-5(7)1-2-5;/h1-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUMRDFGKKBKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 1 Aminocyclopropyl Acetonitrile Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for the 2-(1-Aminocyclopropyl)acetonitrile (B6305063) Moiety

Retrosynthetic analysis is a powerful tool in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. icj-e.org For the 2-(1-aminocyclopropyl)acetonitrile moiety, key strategic disconnections can be envisioned. The primary disconnection would be at the C-C bond between the cyclopropyl (B3062369) ring and the acetonitrile (B52724) group. This leads to a 1-aminocyclopropyl synthon and a cyanomethyl synthon. Another critical disconnection involves the C-N bond of the amino group, suggesting an amination step on a pre-existing cyclopropane (B1198618) ring. Furthermore, the cyclopropane ring itself can be disconnected, pointing towards cyclopropanation reactions of appropriate alkene precursors.

Targeted Synthesis of the Cyclopropyl Acetonitrile Core

Cyclization Reactions in the Formation of the Aminocyclopropyl Ring

The formation of the cyclopropane ring is a fundamental step. A variety of cyclopropanation methods can be employed, including the Simmons-Smith reaction and transition-metal-catalyzed reactions of diazo compounds with alkenes. dicp.ac.cnnih.govthieme-connect.comwiley-vch.de The choice of method often depends on the desired stereoselectivity and the functional groups present in the substrate. For instance, the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation. wiley-vch.de

More advanced methods involve transition-metal catalysis. For example, cobalt-catalyzed asymmetric cyclopropanation reactions using gem-dichloroalkanes as carbene precursors have been developed, offering high levels of enantioselectivity for a range of alkenes. dicp.ac.cnnih.gov These catalytic systems are often insensitive to the electronic properties of the alkene, providing high yields for both electron-rich and electron-deficient substrates. nih.gov

Another approach is the Michael-initiated ring closure (MIRC) reaction, which is a powerful tool for the synthesis of functionalized cyclopropanes. researchgate.net This reaction involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization.

Introduction of the Nitrile Functionality in Cyclopropyl Systems

The nitrile group can be introduced at various stages of the synthesis. One common method is the nucleophilic substitution of a suitable leaving group on the cyclopropane ring with a cyanide salt. For example, 1-bromomethyl cyclopropyl methanol (B129727) can undergo a displacement reaction with cyanide to yield 1-hydroxymethyl cyclopropyl acetonitrile. google.com

Alternatively, the nitrile group can be incorporated from the beginning of the synthetic sequence. For instance, the Kulinkovich-Szymoniak reaction allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) isopropoxide and a Lewis acid. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.org

Furthermore, methods for the direct conversion of aldehydes or ketones to nitriles can be adapted for cyclopropyl systems. libretexts.org

Amination Strategies for the Cyclopropyl Ring

The introduction of the amino group is a crucial step. This can be achieved through various amination strategies. One direct method is the ring-opening oxidative amination of methylenecyclopropanes catalyzed by titanium imido complexes, which can yield α-methylene substituted imines that can be further converted to amines. rsc.org

Another strategy involves the use of aminocyclopropanes as building blocks. These can undergo ring-opening reactions to form more complex nitrogen-containing structures. epfl.ch For example, acyl, sulfonyl, or carbamate (B1207046) protected aminocyclopropanes can be transformed into 1,3-dielectrophilic carbon intermediates, which can then be functionalized. epfl.ch

The Kulinkovich-Szymoniak reaction, as mentioned earlier, provides a direct route to primary cyclopropylamines from nitriles. organic-chemistry.orgorganic-chemistry.org This reaction is a modification of the Kulinkovich reaction and is highly effective for this transformation. organic-chemistry.org

Enantioselective Synthesis of 2-(1-Aminocyclopropyl)acetonitrile Hydrochloride and Related Chiral Precursors

The synthesis of enantiomerically pure this compound is of significant interest. This requires the use of asymmetric synthetic methods to control the stereochemistry of the cyclopropane ring.

Asymmetric Approaches to Cyclopropane Formation

Asymmetric cyclopropanation is a key strategy for establishing the desired stereochemistry. This can be achieved through several approaches, including the use of chiral catalysts, chiral auxiliaries, or chiral substrates. thieme-connect.comwiley-vch.de

Chiral transition metal complexes, particularly those of cobalt, copper, and rhodium, have been extensively used as catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. thieme-connect.com These catalysts can achieve high levels of enantioselectivity and diastereoselectivity. dicp.ac.cnnih.gov For instance, cobalt catalysts with chiral ligands have been shown to be highly effective in the enantioselective cyclopropanation of various alkenes. nih.gov

The Simmons-Smith reaction can also be rendered asymmetric by using chiral auxiliaries attached to the alkene substrate or by employing stoichiometric chiral promoters. thieme-connect.comwiley-vch.de The directing effect of a nearby hydroxyl group in allylic alcohols can lead to high diastereoselectivity in Simmons-Smith cyclopropanations. wiley-vch.de

Organocatalysis has also emerged as a powerful tool for enantioselective cyclopropane formation, particularly through Michael-initiated ring closure (MIRC) reactions. researchgate.net Chiral secondary amines can catalyze the domino reaction of 2-bromo-3-ketoesters with α,β-unsaturated aldehydes to produce substituted cyclopropanes with multiple stereocenters. researchgate.net

Below is a table summarizing various asymmetric cyclopropanation methods:

MethodCatalyst/ReagentSubstrateKey Features
Catalytic Asymmetric Cyclopropanation Chiral transition metal complexes (e.g., Co, Cu, Rh)Alkenes and diazo compoundsHigh enantioselectivity and broad substrate scope. dicp.ac.cnnih.govthieme-connect.com
Asymmetric Simmons-Smith Reaction Chiral auxiliaries or stoichiometric chiral promotersAlkenesDiastereoselective cyclopropanation of chiral allylic alcohols. thieme-connect.comwiley-vch.de
Organocatalytic MIRC Reaction Chiral secondary aminesα,β-Unsaturated aldehydes and 2-halo-1,3-dicarbonylsFormation of highly functionalized cyclopropanes with multiple stereocenters. researchgate.netresearchgate.net
Biocatalytic Cyclopropanation Engineered enzymes (e.g., myoglobin)Alkenes and diazo compoundsStereoselective synthesis of cyclopropanes under mild conditions. wpmucdn.com

Chiral Resolution Techniques for Aminocyclopropyl Derivatives

Chiral resolution is a cornerstone technique for separating a racemic mixture into its individual enantiomers. wikipedia.org For aminocyclopropyl derivatives, the most prevalent and industrially viable method is the formation of diastereomeric salts. wikipedia.orgnih.gov This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility. wikipedia.orglibretexts.org This difference allows for their separation through fractional crystallization. wikipedia.org

The selection of the appropriate chiral resolving agent is critical and often determined empirically. wikipedia.org For a basic compound like an aminocyclopropyl derivative, common choices are chiral carboxylic acids or sulfonic acids. libretexts.org Once the less soluble diastereomeric salt has crystallized and been isolated by filtration, the chiral resolving agent is removed, typically by treatment with a base, to yield the desired enantiomerically pure amine. wikipedia.orglibretexts.org A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50%, although the unwanted enantiomer can sometimes be racemized and recycled. wikipedia.org

Key steps in this process include:

Salt Formation: The racemic amine is combined with a single enantiomer of a chiral acid in a suitable solvent.

Fractional Crystallization: The solution is manipulated (e.g., by cooling or evaporation) to induce the crystallization of the less soluble diastereomeric salt.

Isolation: The crystallized salt is separated from the mother liquor, which contains the more soluble diastereomeric salt.

Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base to remove the chiral auxiliary, yielding the optically pure amine.

Alternative resolution strategies include kinetic resolution, where an enzyme or chiral catalyst selectively reacts with one enantiomer, allowing the unreacted enantiomer to be recovered. drpress.orggoogle.com Chiral chromatography also offers a powerful separation method, though it is often more expensive and less scalable than crystallization-based approaches. nih.gov

Table 1: Common Chiral Resolving Agents for Amines
Resolving Agent TypeSpecific ExamplesApplication Principle
Chiral Carboxylic Acids(+)-Tartaric Acid, (-)-Mandelic Acid, (-)-Malic AcidForms diastereomeric salts with racemic bases (amines). libretexts.org
Chiral Sulfonic Acids(+)-Camphor-10-sulfonic acidStrongly acidic agents that form well-defined crystalline salts with amines. wikipedia.orglibretexts.org
Cinchona AlkaloidsQuinine, Quinidine, Cinchonine, CinchonidineUsed to resolve chiral acids, which may be precursors to the target aminocyclopropyl derivative. libretexts.orgmdpi.com

Stereochemical Control in Nitrile and Amine Introduction

Asymmetric synthesis provides a more efficient alternative to chiral resolution by creating the desired enantiomer directly, thus avoiding the loss of 50% of the material. wikipedia.org For 2-(1-aminocyclopropyl)acetonitrile, stereochemical control must be exerted during the formation of the quaternary chiral center on the cyclopropane ring. This is typically achieved by using chiral catalysts or auxiliaries during the cyclopropanation step or subsequent functionalization.

One powerful strategy is the asymmetric cyclopropanation of an alkene precursor. Methodologies for creating nitrile-substituted cyclopropanes with high stereoselectivity have been developed. These often involve the reaction of an alkene with a diazoacetonitrile, mediated by a chiral catalyst. rochester.edu For instance, engineered myoglobin-based biocatalysts have been shown to catalyze the cyclopropanation of various olefins with diazoacetonitrile, achieving excellent diastereoselectivity and enantioselectivity (up to 99.9% de and ee). rochester.edu Similarly, transition-metal catalysts, such as those based on rhodium or copper with chiral ligands, are widely used for the asymmetric synthesis of cyclopropane derivatives. nih.gov

Another approach involves the Michael-Initiated Ring Closure (MIRC) reaction. nih.govrsc.org In this method, a nucleophile adds to an electron-deficient alkene, creating an intermediate that subsequently undergoes intramolecular cyclization to form the cyclopropane ring. By using a chiral catalyst or a substrate with a chiral auxiliary, the stereochemistry of the resulting cyclopropane can be controlled. For the synthesis of the target compound, this could involve the reaction of a nitrile-stabilized carbanion with a suitable Michael acceptor. rsc.org

The direct, stereoselective introduction of both the amine and nitrile groups onto a pre-formed cyclopropane ring is challenging. A more common route involves the synthesis of a chiral cyclopropane precursor that already contains one of the functional groups (or a precursor to it). For example, a chiral 1-aminocyclopropanecarboxylic acid derivative can be synthesized and the carboxylic acid moiety can then be converted to the required acetonitrile group. researchgate.net

Table 2: Methodologies for Stereoselective Cyclopropane Synthesis
MethodologyKey Reagents/CatalystsGeneral PrincipleStereocontrol Element
Asymmetric Simmons-Smith CyclopropanationDiethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)Reaction of an alkene with a carbenoid, often directed by a nearby hydroxyl group.Chiral ligands or chiral auxiliaries attached to the substrate. chem-station.com
Transition-Metal Catalyzed CyclopropanationDiazo compounds (e.g., diazoacetonitrile), AlkeneA metal carbene intermediate adds across the double bond of an alkene.Chiral ligands on the metal catalyst (e.g., Rh, Cu). rochester.edunih.gov
Michael-Initiated Ring Closure (MIRC)Michael donor (e.g., nitrile-stabilized carbanion), Michael acceptorTandem conjugate addition and intramolecular nucleophilic substitution. nih.govChiral phase-transfer catalysts or chiral auxiliaries on the substrate. rsc.org
Biocatalytic CyclopropanationEngineered enzymes (e.g., myoglobin (B1173299) variants), DiazoacetonitrileEnzyme-mediated carbene transfer to an alkene within the enzyme's active site.The chiral environment of the enzyme's active site. rochester.edu

Flow Chemistry and Scalable Synthetic Routes

For the large-scale production of pharmaceutical intermediates like this compound, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgacs.org Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net

The key benefits of applying flow chemistry to the synthesis of complex molecules include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is particularly advantageous when dealing with potentially explosive intermediates (like azides in a Curtius rearrangement to form an amine) or highly exothermic reactions. acs.org

Precise Process Control: Flow systems allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved product consistency. rsc.orgresearchgate.net The high surface-area-to-volume ratio enables rapid heat exchange, preventing thermal runaways. acs.org

Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors. beilstein-journals.orgnih.gov

Automation and Integration: Flow synthesis is well-suited for automation and can be integrated into multi-step sequences ("telescoped synthesis"), where the output of one reactor flows directly into the next. researchgate.netrsc.org This eliminates the need for manual handling and purification of intermediates, saving time and resources.

A potential scalable, multi-step flow synthesis for an aminocyclopropyl derivative could involve a sequence where an asymmetric cyclopropanation is performed in the first reactor module, followed by functional group manipulation in subsequent modules, with in-line purification steps to remove byproducts before the final hydrochloride salt formation. researchgate.net Such an integrated approach enhances process efficiency and is crucial for the cost-effective manufacturing of active pharmaceutical ingredients. rsc.org

Table 3: Comparison of Batch vs. Flow Chemistry for Scalable Synthesis
ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited by surface-area-to-volume ratio; difficult to control exotherms on a large scale.Excellent; high surface-area-to-volume ratio allows for rapid and efficient heating/cooling. acs.org
Safety Large quantities of reagents and solvents pose significant risks.Small reactor volumes enhance safety, especially with hazardous reagents or unstable intermediates. acs.org
Scalability Complex; requires re-optimization of reaction conditions. Can have issues with mixing and heat transfer.Simpler; achieved by extending run time ("scale-out") or using parallel reactors ("numbering-up"). beilstein-journals.org
Process Control Variable mixing and temperature gradients can lead to inconsistent product quality.Precise control over residence time, temperature, and stoichiometry leads to high reproducibility. researchgate.net
Multi-step Synthesis Requires isolation and purification of each intermediate, which is time and labor-intensive.Allows for "telescoping" of reaction steps, often with in-line purification, improving efficiency. researchgate.net

Reactivity and Chemical Transformations of 2 1 Aminocyclopropyl Acetonitrile Hydrochloride

Reactions of the Amine Group: Derivatization and Functionalization

Amidation and Sulfonamidation Reactions

The primary amine readily undergoes acylation to form amides and sulfonamides, which are stable and important functional groups in medicinal chemistry.

Amidation: The reaction with carboxylic acids, acid chlorides, or acid anhydrides yields N-acyl derivatives. When reacting with a free carboxylic acid, a coupling agent is typically required to facilitate the formation of the amide bond. nih.gov Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Alternatively, the more reactive acid chlorides or anhydrides can react directly with the amine, often in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct. youtube.com

Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine (B92270) or triethylamine) produces the corresponding sulfonamides. This reaction is a common method for synthesizing compounds with potential biological activity.

ReagentProduct NameReaction Type
Acetyl ChlorideN-(1-(cyanomethyl)cyclopropyl)acetamideAmidation
Benzoyl ChlorideN-(1-(cyanomethyl)cyclopropyl)benzamideAmidation
p-Toluenesulfonyl ChlorideN-(1-(cyanomethyl)cyclopropyl)-4-methylbenzenesulfonamideSulfonamidation
Acetic AnhydrideN-(1-(cyanomethyl)cyclopropyl)acetamideAmidation

Reductive Amination and Alkylation Pathways

Reductive Amination: This powerful method allows for the controlled alkylation of the primary amine. wikipedia.org The amine is reacted with an aldehyde or a ketone to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine. harvard.edu Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the iminium ion in the presence of the carbonyl compound. harvard.educommonorganicchemistry.comorganic-chemistry.org This one-pot procedure is highly efficient and avoids the overalkylation issues often associated with direct alkylation. wikipedia.orgharvard.edu

Direct Alkylation: The amine can also be directly alkylated using alkyl halides. However, this method is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt), as the newly formed secondary amine can be more nucleophilic than the starting primary amine.

Carbonyl Compound/Alkyl HalideReducing Agent (if applicable)Product Name
FormaldehydeSodium triacetoxyborohydride2-(1-(Methylamino)cyclopropyl)acetonitrile
AcetoneSodium cyanoborohydride2-(1-(Isopropylamino)cyclopropyl)acetonitrile
BenzaldehydeSodium triacetoxyborohydride2-(1-(Benzylamino)cyclopropyl)acetonitrile
Methyl IodideN/A (Direct Alkylation)Mixture including 2-(1-(methylamino)cyclopropyl)acetonitrile and 2-(1-(dimethylamino)cyclopropyl)acetonitrile

Reactions of the Nitrile Group: Hydrolysis and Reduction

The nitrile group is a versatile functional group that can be converted into other important functionalities, primarily carboxylic acids and primary amines, through hydrolysis and reduction, respectively.

Conversion to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group provides a direct route to carboxylic acids. libretexts.org This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. libretexts.orglumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) first protonates the nitrogen atom, making the carbon atom more electrophilic and susceptible to attack by water. libretexts.orgyoutube.com This leads to the formation of an amide intermediate, which is then further hydrolyzed under the reaction conditions to yield the corresponding carboxylic acid and an ammonium salt. libretexts.org

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with a strong aqueous base (e.g., NaOH or KOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgopenstax.org The resulting intermediate is protonated by water to form the amide, which is subsequently hydrolyzed to a carboxylate salt. openstax.org Acidification in a separate workup step is required to obtain the free carboxylic acid. openstax.org Under milder basic conditions, it may be possible to isolate the amide intermediate. youtube.com

ConditionsIntermediate ProductFinal Product (after workup)
H₃O⁺, Heat2-(1-Aminocyclopropyl)acetamide2-(1-Aminocyclopropyl)acetic acid
1. NaOH, H₂O, Heat; 2. H₃O⁺2-(1-Aminocyclopropyl)acetamide2-(1-Aminocyclopropyl)acetic acid

Reduction to Primary Amine Functionalities

The nitrile group can be reduced to a primary amine, transforming the starting material into a diamine. wikipedia.org

Hydride Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for this conversion. libretexts.orgchemguide.co.uk The reaction typically occurs in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine. chemguide.co.uk This method provides an excellent yield of the primary amine. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce nitriles. chemguide.co.uk

Catalytic Hydrogenation: This is another common method for nitrile reduction. wikipedia.org It involves treating the nitrile with hydrogen gas (H₂) at high pressure in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. chemguide.co.uk This method is often considered "greener" but may require specialized high-pressure equipment. The reaction can sometimes produce secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the product amine. wikipedia.org

Reagent/MethodProduct Name
1. LiAlH₄ in THF; 2. H₂O1-(2-Aminoethyl)cyclopropan-1-amine
H₂, Raney Nickel Catalyst1-(2-Aminoethyl)cyclopropan-1-amine
H₂, Pd/C Catalyst1-(2-Aminoethyl)cyclopropan-1-amine

Cyclopropyl (B3062369) Ring Opening and Rearrangement Reactions

The cyclopropyl ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under specific conditions, behaving somewhat like a double bond. nih.gov These reactions typically require electrophilic activation, often with strong acids or metals.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropane (B1198618) ring can be protonated, leading to the formation of a carbocationic intermediate. This intermediate is then attacked by a nucleophile present in the reaction mixture, resulting in a ring-opened product. researchgate.net The regioselectivity of the cleavage often follows Markovnikov's rule, where the most stable carbocation is formed. For 2-(1-aminocyclopropyl)acetonitrile (B6305063), the presence of the amine and nitrile groups could complicate this reaction, potentially leading to rearrangements or intramolecular cyclizations depending on the conditions.

Radical Reactions: Radical-mediated ring-opening is another pathway for the transformation of cyclopropyl groups. nih.gov This can be initiated by radical species and can lead to various linear or rearranged products.

Rearrangements: Rearrangement reactions of cyclopropyl systems can be complex. wiley-vch.de For instance, cyclopropyl ketones can undergo ring expansion to form pyrrolidines under certain reductive conditions. nih.govorganic-chemistry.org While not directly applicable to the nitrile, this illustrates the potential for skeletal rearrangements. The specific rearrangement pathways for 2-(1-aminocyclopropyl)acetonitrile have not been extensively detailed in the literature and would be highly dependent on the specific reagents and conditions employed. Such transformations would likely require harsh conditions that could also affect the amine and nitrile functionalities.

Palladium-Catalyzed and Other Cross-Coupling Reactions involving the Aminocyclopropylacetonitrile Scaffold

The aminocyclopropylacetonitrile scaffold, present in 2-(1-aminocyclopropyl)acetonitrile hydrochloride, represents a unique building block for the synthesis of more complex molecular architectures. While specific palladium-catalyzed cross-coupling reactions involving this compound are not extensively documented in publicly available literature, the reactivity of the core aminocyclopropyl group has been the subject of investigation. By examining the behavior of related aminocyclopropane derivatives in various cross-coupling reactions, the potential synthetic utility of the aminocyclopropylacetonitrile scaffold can be inferred.

The primary reactive site on the 2-(1-aminocyclopropyl)acetonitrile scaffold for cross-coupling reactions is the secondary amine. This amine can participate in C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. Additionally, derivatization of the amino group could open pathways for other types of cross-coupling reactions. The presence of the cyanomethyl group is a key consideration, as the nitrile functionality could potentially influence the reaction by coordinating with the metal catalyst or by altering the electronic properties of the amino group. However, studies on other substrates have shown that nitrile groups are often well-tolerated in palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction typically involves the coupling of an amine with an aryl halide or triflate. In the context of the aminocyclopropylacetonitrile scaffold, the secondary amine could be coupled with various aryl or heteroaryl halides to generate N-aryl-2-(1-aminocyclopropyl)acetonitriles.

While direct examples with the target compound are scarce, studies on the monoarylation of cyclopropylamine (B47189) demonstrate the feasibility of this transformation. For instance, a palladium-catalyzed protocol using a sterically hindered ylide-functionalized phosphine (B1218219) (YPhos) ligand, adYPhos, has been successfully employed for the efficient coupling of cyclopropylamine with a range of (hetero)aryl chlorides at room temperature. This suggests that the aminocyclopropyl moiety is a viable substrate for Buchwald-Hartwig amination.

The general reaction scheme for the Buchwald-Hartwig amination of a cyclopropylamine is as follows:

Reaction Scheme for Buchwald-Hartwig Amination of Cyclopropylamine

Aryl-X + H₂N-cyclopropane --(Pd catalyst, Ligand, Base)--> Aryl-NH-cyclopropane + HX

Key to the success of these reactions is the choice of catalyst system, including the palladium precursor and the phosphine ligand, as well as the base and solvent. The table below summarizes typical conditions and outcomes for the monoarylation of cyclopropylamine, which can serve as a model for the potential reactivity of the aminocyclopropylacetonitrile scaffold.

Catalyst SystemAryl HalideBaseSolventYield (%)
Pd₂(dba)₃ / adYPhos4-ChloroanisoleNaOtBuToluene95
Pd(OAc)₂ / RuPhos2-ChlorotolueneK₃PO₄Dioxane88
Pd(OAc)₂ / XPhos4-BromobenzonitrileCs₂CO₃t-BuOH92

Data compiled from various studies on the Buchwald-Hartwig amination of cyclopropylamine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organoboron compound with a halide or triflate. organic-chemistry.orglibretexts.org For the aminocyclopropylacetonitrile scaffold to participate in a Suzuki-Miyaura coupling, it would first need to be functionalized to introduce either a boron-containing moiety or a halide/triflate leaving group.

One potential strategy would involve the N-arylation of the aminocyclopropylacetonitrile via a Buchwald-Hartwig reaction with a dihaloarene, followed by a subsequent Suzuki-Miyaura coupling. Alternatively, if a halo-substituted aminocyclopropylacetonitrile derivative were available, it could be coupled with various boronic acids or esters.

Studies on the Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluoroborate (B8364958) with aryl chlorides have demonstrated the utility of the cyclopropyl group in C-C bond formation. This reaction, catalyzed by a palladium acetate/XPhos system, proceeds in good to excellent yields with a variety of electron-rich, electron-poor, and hindered aryl chlorides. This indicates that the cyclopropyl scaffold is robust under these coupling conditions.

The general scheme for the Suzuki-Miyaura coupling involving a cyclopropylboron species is as follows:

Reaction Scheme for Suzuki-Miyaura Coupling of a Cyclopropylboron Species

Aryl-X + (HO)₂B-cyclopropane --(Pd catalyst, Ligand, Base)--> Aryl-cyclopropane + B(OH)₂X

The following table presents representative data for the Suzuki-Miyaura coupling of cyclopropylboron compounds with various aryl halides, illustrating the scope and efficiency of this transformation.

Palladium CatalystLigandAryl HalideBoron ReagentBaseYield (%)
Pd(OAc)₂XPhos4-ChloroanisolePotassium cyclopropyltrifluoroborateK₂CO₃75
Pd(PPh₃)₄-1-IodonaphthaleneCyclopropylboronic acidNa₂CO₃89
PdCl₂(dppf)-4-BromobenzonitrilePotassium cyclopropyltrifluoroborateCs₂CO₃90

Data compiled from studies on the Suzuki-Miyaura coupling of cyclopropylboron derivatives.

Other Cross-Coupling Reactions

The aminocyclopropylacetonitrile scaffold could potentially participate in other cross-coupling reactions, such as the Heck reaction or Sonogashira coupling , following appropriate functionalization. For instance, conversion of the amino group to a halide or triflate would render the cyclopropane ring susceptible to coupling with alkenes (Heck reaction) or terminal alkynes (Sonogashira coupling). The nitrile group's compatibility with these reaction conditions would need to be considered, although nitriles are generally tolerated in a wide range of palladium-catalyzed transformations.

Furthermore, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems. A notable example is the nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP (N-hydroxyphthalimide) esters with (hetero)aryl halides. This method provides direct access to 1-arylcyclopropylamines and demonstrates excellent functional group tolerance. This suggests that with appropriate derivatization, the aminocyclopropylacetonitrile scaffold could be amenable to nickel-catalyzed C-N bond formation.

Strategic Utility of 2 1 Aminocyclopropyl Acetonitrile Hydrochloride As a Chemical Building Block

Construction of Spirocyclic Systems

The compact and rigid structure of the cyclopropane (B1198618) ring in 2-(1-aminocyclopropyl)acetonitrile (B6305063) hydrochloride makes it an ideal starting point for the synthesis of spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties.

While specific examples of reactions commencing directly from 2-(1-aminocyclopropyl)acetonitrile hydrochloride are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests several potential synthetic routes. The primary amino group can readily undergo condensation reactions with various carbonyl compounds to form imines. Subsequent intramolecular reactions, such as cyclization onto the nitrile group or other tethered functionalities, could lead to the formation of spiro-heterocycles.

For instance, a hypothetical reaction pathway could involve the condensation of 2-(1-aminocyclopropyl)acetonitrile with a cyclic ketone. The resulting imine could then be subjected to conditions that promote the intramolecular addition of a carbanion generated from the cyanomethyl group to the iminium carbon, thereby forming a spiro-pyrrolidine or spiro-piperidine ring system. The specific outcome would be dependent on the reaction conditions and the nature of the reactants.

Table 1: Potential Spirocyclic Systems from this compound

ReactantPotential Spirocyclic ProductKey Transformation
Cyclic KetoneSpiro[cyclopropane-1,3'-pyrrolidine]Intramolecular Mannich-type reaction
Cyclic DiketoneFused Spirocyclic SystemDouble condensation and cyclization
Unsaturated KetoneSpiro[cyclopropane-1,3'-piperidine]Michael addition followed by cyclization

Synthesis of Nitrogen-Containing Heterocycles

The presence of both a primary amine and a nitrile group in this compound provides a versatile platform for the synthesis of a wide array of nitrogen-containing heterocycles. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and natural products.

The amino group can act as a nucleophile in reactions with electrophiles such as acyl chlorides, isocyanates, and isothiocyanates, leading to the formation of amide, urea, and thiourea (B124793) derivatives, respectively. These intermediates can then undergo further cyclization reactions. For example, intramolecular cyclization of an appropriately substituted amide derivative could yield lactams.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up additional avenues for heterocyclic synthesis. The transformation of the nitrile to an amidine, followed by condensation with a dicarbonyl compound, is a classic strategy for the synthesis of pyrimidine (B1678525) derivatives.

Table 2: Potential Nitrogen-Containing Heterocycles from this compound

Reaction TypeReagent(s)Resulting Heterocycle
Pictet-SpenglerAldehydeTetrahydro-β-carboline derivative
Bischler-NapieralskiAcyl Chloride, Dehydrating AgentDihydroisoquinoline derivative
Hantzsch Synthesisβ-ketoester, AldehydeDihydropyridine derivative
Pyrimidine SynthesisAmidine formation, DiketoneSubstituted Pyrimidine

Precursor for Bioactive Compound Development

The unique structural features of this compound make it an attractive precursor for the development of novel bioactive compounds. The aminocyclopropane moiety is a recognized pharmacophore present in a number of biologically active molecules. The incorporation of this motif can influence a compound's conformational rigidity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

While direct lineage from this compound to known bioactive compounds is not prominently reported, its potential as a starting material for analogues of existing drugs or for the discovery of new chemical entities is significant. For example, the synthesis of analogues of the potent analgesic Conolidine, a rare natural product, could potentially utilize aminocyclopropane-containing building blocks to explore the structure-activity relationship of this important class of molecules. researchgate.net The development of synthetic routes to Conolidine has highlighted the importance of strategic bond formations in accessing its complex architecture. researchgate.net

The exploration of derivatives of this compound in medicinal chemistry programs could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Comparative Chemical Biology and Mechanistic Insights from Analogous Cyclopropyl Derivatives

Analogs of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and their Biosynthetic Relevance

1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic cyclic amino acid that serves as the immediate biosynthetic precursor to the plant hormone ethylene (B1197577). wikipedia.orgnih.gov The biosynthesis of ethylene is a tightly regulated process crucial for numerous aspects of plant development, including fruit ripening, senescence, and stress responses. nih.govfrontiersin.orgfrontiersin.org The pathway begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM). nih.gov The key step, catalyzed by the enzyme ACC synthase (ACS), involves the conversion of SAM to ACC. nih.govnih.govnih.gov

The cellular pool of ACC is not solely dedicated to ethylene production. Its availability is modulated through conjugation with other molecules, forming various ACC derivatives. These conjugation pathways represent a critical control point in ethylene biosynthesis. nih.govmdpi.com Known conjugates include:

1-malonyl-ACC (MACC) frontiersin.orgnih.gov

γ-glutamyl-ACC (GACC) frontiersin.orgfrontiersin.orgnih.gov

jasmonyl-ACC (JA-ACC) frontiersin.orgnih.govfrontiersin.org

These conjugated forms effectively sequester ACC, rendering it unavailable for conversion to ethylene by ACC oxidase. nih.gov The formation of these analogs highlights a natural mechanism for regulating the bioactivity of a cyclopropyl-containing compound. In recent years, evidence has also emerged suggesting that ACC itself may have signaling roles independent of ethylene production. wikipedia.orgnih.govfrontiersin.orgnih.gov

Enzymatic Pathways Involving Cyclopropyl (B3062369) Amino Acids (e.g., ACC Oxidase, ACC Deaminase)

The metabolism of ACC is primarily governed by two key enzymes that represent divergent fates for this cyclopropyl amino acid.

ACC Oxidase (ACO): This enzyme catalyzes the final step in ethylene biosynthesis, the oxidation of ACC to ethylene. frontiersin.orgnih.gov ACO is a member of the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily of non-heme iron-containing proteins. frontiersin.orgmdpi.com The reaction requires molecular oxygen and is activated by bicarbonate. frontiersin.org During the conversion of ACC, an unstable cyanoformate ion is formed, which rapidly decomposes into carbon dioxide and cyanide, the latter of which is detoxified by the plant. frontiersin.org The activity of ACO can be a rate-limiting step in ethylene production in certain tissues and developmental stages. frontiersin.orgnih.gov

ACC Deaminase (ACD): Found in various soil microorganisms and more recently discovered in plants, ACC deaminase offers an alternative metabolic route for ACC. nih.govnih.gov This enzyme catalyzes the hydrolytic cleavage of the cyclopropane (B1198618) ring, converting ACC into α-ketobutyrate and ammonia. nih.gov By catabolizing ACC, the enzyme can lower plant ethylene levels. nih.gov Plant growth-promoting bacteria utilize this mechanism to reduce stress-induced ethylene production in host plants, thereby facilitating root growth. nih.gov The presence of ACC deaminase within plants themselves suggests an intrinsic mechanism to modulate ethylene synthesis by irreversibly removing its precursor. nih.gov

Table 1: Key Enzymes in the Metabolism of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

Enzyme Abbreviation Function Substrate Products Cofactors/Requirements
ACC Oxidase ACO Catalyzes the final step of ethylene biosynthesis. 1-Aminocyclopropane-1-carboxylic acid (ACC) Ethylene, CO₂, Cyanide Fe(II), O₂, Bicarbonate, Ascorbate
ACC Deaminase ACD Breaks down ACC to regulate ethylene levels. 1-Aminocyclopropane-1-carboxylic acid (ACC) α-ketobutyrate, Ammonia Pyridoxal-5'-phosphate (PLP)

Non-Enzymatic Transformations of Cyclopropyl Amino Acid Analogs

The unique chemical nature of the cyclopropane ring, characterized by high ring strain and bent C-C bonds, makes it a versatile substrate for various non-enzymatic transformations. researchgate.net These reactions are fundamental to the laboratory synthesis of ACC and its analogs. Key synthetic strategies often exploit the reactivity of precursors to form the cyclopropane ring.

Common synthetic approaches include:

Cyclodialkylation: A prominent method involves the reaction of malonic acid derivatives or nucleophilic glycine (B1666218) equivalents with 1,2-dihaloethanes. This approach builds the cyclopropane ring through the formation of two new carbon-carbon bonds. researchgate.net

Carbene and Ylide Addition: The reaction of carbenes or ylides with alkenes is another powerful strategy for constructing the cyclopropane skeleton. researchgate.net

1,3-Dipolar Cycloaddition: This method has also been successfully employed to create the 2,3-methanoamino acid framework characteristic of these compounds. researchgate.net

These synthetic transformations are crucial for generating novel analogs for biological screening and for producing isotopically labeled versions (e.g., deuterium-labeled ACC) used in mechanistic studies to probe the stereochemical course of enzymatic reactions like those catalyzed by ACC oxidase. researchgate.net

Structural Activity Relationship Studies (SAR) in Cyclopropyl-Containing Scaffolds

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. mans.edu.eggardp.orgwikipedia.org By systematically modifying a molecule's structure, chemists can identify the key chemical features, or pharmacophores, responsible for its desired biological effect. wikipedia.org The cyclopropyl group is a particularly interesting scaffold in SAR studies for several reasons. researchgate.net

The introduction of a cyclopropane ring into a molecule can:

Impart Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the number of conformations a molecule can adopt. researchgate.netnih.gov This can lead to a more favorable binding entropy when the molecule interacts with its biological target, such as an enzyme or receptor, potentially increasing its potency. researchgate.net

Act as a Bioisostere: The cyclopropyl group can serve as a non-classical bioisostere for other chemical groups, such as a phenyl ring or a vinyl group. This substitution can maintain or improve biological activity while altering physicochemical properties like metabolic stability and solubility. chemenu.com

Improve Metabolic Stability: The cyclopropane ring is often more resistant to metabolic degradation compared to other groups, which can improve a drug candidate's pharmacokinetic profile. nih.govchemenu.com

Modulate Electronic Properties: The unique electronic character of the cyclopropane ring, with its increased s-character in the C-C bonds, can influence a molecule's interactions with its target. researchgate.net

These principles are widely applied in drug design. For example, incorporating cyclopropyl-containing amino acids into peptides can drastically alter their secondary structure and improve resistance to hydrolysis. nih.gov Numerous marketed drugs across various therapeutic areas, including anticancer, cardiovascular, and anti-inflammatory agents, feature a cyclopropane ring, underscoring its utility in modulating biological activity. researchgate.netchemenu.com

Table 2: Influence of Cyclopropyl Scaffolds on Molecular Properties in SAR Studies

Feature Description Consequence for Biological Activity
Conformational Constraint The rigid ring limits bond rotation and locks the molecule into a specific shape. Can increase binding affinity to a target by pre-organizing the molecule in its bioactive conformation.
Metabolic Resistance The C-C bonds of the cyclopropane ring are generally stable to metabolic enzymes. Can lead to a longer half-life and improved bioavailability of a drug.
Bioisosterism Can replace other functional groups (e.g., double bonds, aromatic rings) while retaining or enhancing activity. Allows for fine-tuning of a molecule's properties to optimize efficacy and reduce toxicity.
Lipophilicity Modification The introduction of a cyclopropyl group can alter the molecule's solubility and ability to cross cell membranes. Can improve absorption, distribution, metabolism, and excretion (ADME) properties.

Theoretical and Computational Studies on Cyclopropyl Acetonitrile (B52724) Reactivity

Theoretical and computational chemistry provides powerful tools for understanding and predicting the chemical reactivity of molecules without the need for laboratory experiments. nih.gov For molecules containing strained rings like cyclopropane, computational methods such as Density Functional Theory (DFT) are particularly valuable for elucidating complex reaction mechanisms. acs.orgacs.org

Computational studies can offer deep insights into:

Reaction Pathways: By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway a reaction will follow. For instance, DFT calculations have been used to reveal the dual gold activation mechanism in the cycloaddition of bicyclobutanes, another highly strained carbocycle. acs.org

Transition State Analysis: Identifying the structure and energy of a reaction's transition state is key to understanding its kinetics and selectivity. Computational models can help explain why a particular stereoisomer or regioisomer is formed preferentially.

Intermediate Stability: In complex, multi-step reactions, computational methods can identify and characterize transient intermediates. In studies of silver-catalyzed cyclization reactions, DFT calculations helped to distinguish between potential radical and non-radical pathways, suggesting that certain binuclear silver complexes were likely transition states. acs.org

Electronic Structure: These studies can illuminate the unique bonding and electronic properties of the cyclopropyl group, explaining its reactivity in various chemical environments. researchgate.net

While specific computational studies on 2-(1-aminocyclopropyl)acetonitrile (B6305063) were not identified, the principles derived from studies on related strained systems are directly applicable. Such theoretical investigations are crucial for predicting the reactivity of the cyclopropyl acetonitrile scaffold, guiding the design of new synthetic routes, and understanding its potential interactions with biological macromolecules.

Advanced Analytical Techniques for Characterization in Chemical Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and structure of novel compounds. By providing highly accurate mass measurements, typically to within 5 parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. For 2-(1-aminocyclopropyl)acetonitrile (B6305063) hydrochloride, the expected monoisotopic mass of the protonated free base [M+H]⁺ (C₅H₈N₂) would be calculated and compared against the experimental value.

The process involves ionizing the molecule, often using electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions in a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern provides a molecular fingerprint, revealing the connectivity of atoms within the structure. For instance, characteristic losses, such as the neutral loss of the acetonitrile (B52724) group or fragments corresponding to the cyclopropyl (B3062369) ring, would provide definitive evidence for the proposed structure.

Table 1: Theoretical HRMS Data for 2-(1-aminocyclopropyl)acetonitrile Cation

Ion Formula Description Calculated m/z
[C₅H₉N₂]⁺ Protonated Molecular Ion 97.0766
[C₄H₅N]⁺ Loss of CH₂N 67.0422

Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are used to map the chemical environment of each atom.

In the ¹H NMR spectrum of 2-(1-aminocyclopropyl)acetonitrile hydrochloride, the protons of the cyclopropyl ring would exhibit complex splitting patterns due to their diastereotopic nature, appearing as multiplets in a distinct upfield region. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrile group would appear as a singlet further downfield. The amine protons might appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom. The nitrile carbon (C≡N) would have a characteristic chemical shift in the 115-125 ppm range. The quaternary carbon of the cyclopropyl ring and the methylene carbons would also have distinct signals, confirming the carbon skeleton of the molecule. NMR is also highly effective for purity assessment, as the presence of impurities would result in additional, quantifiable peaks in the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Cyclopropyl CH₂ ¹H ~ 0.5 - 1.0 Multiplet
Methylene CH₂CN ¹H ~ 2.5 - 2.8 Singlet
Amine NH₃⁺ ¹H Variable (Broad Singlet) Broad Singlet
Cyclopropyl CH₂ ¹³C ~ 15 - 25 -
Quaternary Cyclopropyl C ¹³C ~ 30 - 40 -
Methylene CH₂CN ¹³C ~ 20 - 30 -
Nitrile CN ¹³C ~ 115 - 125 -

Note: These are predicted values and may vary based on solvent and experimental conditions.

Chromatographic Methods for Purification and Quantitative Analysis (HPLC, GC-MS, UPLC-MS/MS)

Chromatographic techniques are essential for separating the target compound from impurities and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is widely used for both purification and purity assessment. A typical method for an amine hydrochloride compound like this would involve reverse-phase chromatography. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier such as formic or trifluoroacetic acid to ensure good peak shape for the amine. Detection is typically performed using a UV detector. The retention time is a characteristic property of the compound under specific conditions, and the peak area can be used for quantification against a standard.

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior resolution, speed, and sensitivity. This technique is ideal for quantifying trace amounts of the compound or its impurities. The UPLC provides rapid and efficient separation, while the MS/MS detector offers high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions, a mode known as Selected Reaction Monitoring (SRM). This makes UPLC-MS/MS a powerful tool in complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization of the primary amine to increase its volatility. This method separates compounds in the gas phase and provides both retention time data and mass spectra for peak identification.

Table 3: General Chromatographic Conditions

Technique Stationary Phase Mobile Phase / Carrier Gas Detection Purpose
HPLC C18 (Reverse-Phase) Water/Acetonitrile + Acid UV Purification, Purity, Quantification
UPLC-MS/MS C18 (or similar) Water/Acetonitrile + Acid MS/MS (SRM) High-Sensitivity Quantification

Future Research Trajectories and Innovations

Development of Novel Organocatalytic and Biocatalytic Approaches

The synthesis of structurally complex molecules like 2-(1-aminocyclopropyl)acetonitrile (B6305063) hydrochloride can be advanced through the use of organocatalysis and biocatalysis, which offer environmentally benign and highly selective alternatives to traditional metal-based catalysis. mdpi.commdpi.com Future research is anticipated to focus on developing novel catalytic methods for the asymmetric synthesis of this compound and its derivatives, which is crucial for pharmaceutical applications where a specific stereoisomer is often responsible for the desired therapeutic effect.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. scispace.com For the synthesis of aminonitriles, organocatalytic approaches to the Strecker reaction have been a significant area of investigation. mdpi.com Future research could adapt these methods for the synthesis of 2-(1-aminocyclopropyl)acetonitrile, potentially through an asymmetric Strecker-type reaction involving a cyclopropanone (B1606653) precursor, an amine, and a cyanide source. The development of chiral organocatalysts, such as those based on thiourea (B124793) or phosphoric acid, could enable the enantioselective synthesis of this aminonitrile.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild conditions. mdpi.com Enzymes such as transaminases, imine reductases, and monoamine oxidases are increasingly used in the synthesis of chiral amines. researchgate.net A potential biocatalytic route to 2-(1-aminocyclopropyl)acetonitrile could involve the use of a transaminase to convert a corresponding ketonitrile to the desired aminonitrile with high enantiopurity. This would require identifying or engineering a transaminase that can accept the sterically demanding cyclopropyl (B3062369) ketonitrile as a substrate. The advantages of such a biocatalytic process include high stereoselectivity and a reduction in hazardous chemical waste.

Catalytic ApproachPotential CatalystKey TransformationAnticipated Advantages
OrganocatalysisChiral Phosphoric AcidAsymmetric Strecker ReactionHigh enantioselectivity, metal-free
BiocatalysisEngineered TransaminaseAsymmetric Amination of a KetonitrileExcellent stereoselectivity, mild reaction conditions, environmentally friendly

Integration into Combinatorial Chemistry and High-Throughput Synthesis

The structural rigidity and bifunctional nature of 2-(1-aminocyclopropyl)acetonitrile hydrochloride make it an attractive scaffold for combinatorial chemistry and high-throughput synthesis. nih.gov These techniques are instrumental in modern drug discovery, allowing for the rapid generation and screening of large libraries of compounds to identify new bioactive molecules. nih.govnih.gov

In combinatorial synthesis, a core molecule or "scaffold" is systematically decorated with a variety of substituents to create a library of related compounds. The aminocyclopropylacetonitrile scaffold offers two primary points for diversification: the amino group and the nitrile group. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for diversification. The integration of 2-(1-aminocyclopropyl)acetonitrile into automated synthesis platforms could enable the rapid production of large, focused libraries of novel compounds for biological screening.

High-throughput synthesis, often coupled with high-throughput screening, accelerates the drug discovery process by automating the synthesis and testing of thousands of compounds. rsc.org The development of efficient and reliable synthetic routes to derivatives of 2-(1-aminocyclopropyl)acetonitrile that are amenable to automation is a key area for future research. This could involve solid-phase synthesis, where the molecule is attached to a resin, or flow chemistry, where reactions are carried out in continuous streams. researchgate.net These technologies would allow for the rapid exploration of the chemical space around the aminocyclopropylacetonitrile core, increasing the probability of discovering compounds with novel biological activities.

Functional GroupPotential ReactionsIntroduced Diversity
Amino GroupAcylation, Alkylation, Reductive AminationAmides, Secondary/Tertiary Amines
Nitrile GroupHydrolysis, ReductionCarboxylic Acids, Primary Amines

Exploration of Supramolecular Interactions and Material Science Applications

The unique electronic and steric properties of the cyclopropyl group suggest that this compound could have interesting applications in supramolecular chemistry and material science. rsc.org Supramolecular chemistry involves the study of non-covalent interactions between molecules, which can lead to the formation of highly ordered assemblies with novel properties.

The cyclopropyl group can participate in non-covalent interactions such as halogen bonding and hydrogen bonding. nih.gov The amino and nitrile groups of this compound are also capable of forming strong hydrogen bonds. This combination of functionalities could be exploited to design and synthesize novel supramolecular polymers, gels, or liquid crystals. For example, the self-assembly of this molecule or its derivatives could lead to the formation of materials with interesting optical or electronic properties.

Q & A

Q. What are the recommended synthetic routes for 2-(1-aminocyclopropyl)acetonitrile hydrochloride, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution or cyclopropane ring functionalization. For example, reacting 1-aminocyclopropane derivatives with chloroacetonitrile in acetonitrile solvent, using potassium carbonate as a base and potassium iodide as a catalyst at 50°C for 16 hours . Efficiency optimization includes:

  • Reagent ratios : Stoichiometric excess of chloroacetonitrile (1.1–1.3 eq) to ensure complete conversion.
  • Temperature control : Maintaining 50°C to balance reaction rate and byproduct suppression.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol) to isolate the hydrochloride salt.

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

  • PPE : Nitrile gloves, safety goggles with side shields, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors or hydrochloride aerosols .
  • Storage : Keep in airtight containers in cool (<25°C), dry, and well-ventilated areas, away from strong acids/bases .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization involves:

  • NMR : 1H^1H and 13C^{13}C NMR to verify cyclopropane ring protons (δ 1.2–1.8 ppm) and nitrile groups (δ 120–125 ppm in 13C^{13}C) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 157.1 for the free base) .
  • X-ray Crystallography : SHELX software for refining crystal structures, particularly for resolving cyclopropane ring geometry .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in nucleophilic substitution reactions?

The cyclopropane ring’s angle strain (60° vs. ideal 109.5°) increases electrophilicity at the adjacent carbon, enhancing reactivity in SN2 reactions. Computational studies (DFT or MD simulations) can model transition states to predict regioselectivity. For example:

  • Activation Energy : Lower energy barriers for reactions at the cyclopropane-adjacent carbon due to ring strain .
  • Experimental Validation : Compare reaction rates with non-cyclopropane analogs using kinetic assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Contradictory data (e.g., IC50_{50} variability in enzyme assays) can be addressed via:

  • Standardized Assays : Use uniform buffer systems (e.g., pH 7.4 phosphate buffer) and controls to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .
  • Structural Confirmation : Ensure batch-to-batch consistency via HPLC purity checks (>98%) and salt form verification (e.g., chloride ion titration) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking Simulations : Use AutoDock Vina to model binding poses with enzymes (e.g., aminopeptidases) or receptors. Focus on hydrogen bonding between the amine group and catalytic residues .
  • MD Simulations : GROMACS or AMBER to study stability of ligand-target complexes over 100-ns trajectories, assessing RMSD fluctuations .
  • QSAR : Correlate substituent effects (e.g., nitrile vs. carboxylate) with inhibitory potency using regression models .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

  • HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water (70:30 v/v) with 0.1% TFA, UV detection at 210 nm .
  • GC-MS : For volatile byproducts (e.g., unreacted chloroacetonitrile), using helium carrier gas and a DB-5MS column .

Q. How can researchers mitigate decomposition during long-term storage?

  • Lyophilization : Convert to a stable powder form under vacuum to prevent hydrolysis .
  • Desiccants : Store with silica gel packs to maintain dryness and inhibit HCl release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.